1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This urea derivative features a difluoromethoxy group on the 4-position of one phenyl ring and a 3,4-dimethylphenyl group attached to a 5-oxopyrrolidin-3-yl moiety.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-12-3-6-16(9-13(12)2)25-11-15(10-18(25)26)24-20(27)23-14-4-7-17(8-5-14)28-19(21)22/h3-9,15,19H,10-11H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHHDWQZHINREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS No. 944771-79-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic implications, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₆F₂N₄O₂
- Molecular Weight : 358.34 g/mol
- Key Functional Groups : Urea, difluoromethoxy, and pyrrolidine derivatives.
Structural Insights
The conformation of the compound is influenced by the dihedral angles formed between the 1,2,4-triazole ring and the substituted phenyl rings. Notably, the difluoromethoxy group is twisted away from the benzene plane, which may play a role in its biological activity due to steric hindrance and electronic effects .
Anticancer Potential
Recent studies have indicated that compounds similar to 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant anticancer properties. For instance, derivatives with similar urea scaffolds have been shown to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in tumor growth and metastasis. In vitro assays demonstrated that these compounds could effectively reduce cell proliferation in cancer cell lines .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : The urea moiety can interact with ATP-binding sites of kinases, blocking their activity.
- Induction of Apoptosis : Some studies have suggested that these compounds can trigger apoptotic pathways in cancer cells.
- Antiangiogenic Effects : By inhibiting angiogenesis, these compounds may prevent tumor growth by limiting blood supply.
Structure-Activity Relationship (SAR)
Research has focused on modifying the phenyl and pyrrolidine substituents to optimize biological activity. For example:
- Substitutions at the para position of the phenyl ring significantly enhance potency against specific cancer types.
- The introduction of electron-withdrawing groups like fluorine increases the compound's lipophilicity and binding affinity to target proteins .
In Vitro Studies
A comprehensive study evaluated various derivatives of urea compounds for their inhibitory effects on cancer cell lines. The results indicated that modifications to the aromatic rings led to varying degrees of cytotoxicity. The most potent derivatives exhibited IC50 values in the low micromolar range against bladder cancer xenografts .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.5 | RT112 |
| Compound B | 2.0 | A549 |
| Compound C | 0.8 | MCF7 |
In Vivo Efficacy
In vivo evaluations using animal models have shown promising results for certain derivatives, leading to significant tumor regression in xenograft models. These findings support further exploration into clinical applications for these compounds as potential anticancer agents .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its role as an anticancer agent. Research has indicated that compounds with similar structures exhibit potent inhibitory effects on fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. For instance, studies have shown that modifications on the phenyl ring can significantly enhance the selectivity and potency against cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibitors of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell responses against tumors .
Case Studies
-
In Vivo Evaluation :
A study conducted on bladder cancer xenograft models demonstrated that related compounds with similar structural features showed significant antitumor activity. The mechanism was attributed to the inhibition of FGFR signaling pathways . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of phenyl urea derivatives have revealed that electron-withdrawing groups at specific positions enhance inhibitory activity against IDO. This insight has guided further modifications to improve efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility: Bulky 3,4-dimethylphenyl and pyrrolidinone groups may reduce aqueous solubility, necessitating formulation adjustments .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling the difluoromethoxy-substituted phenylurea with a substituted pyrrolidinone intermediate. Key steps include:
- Pyrrolidinone Synthesis : Cyclization of γ-lactam precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Urea Formation : Reacting isocyanates with amines, optimized using catalysts like triethylamine in anhydrous DMF or THF .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 120°C) .
- Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethoxy group at δ ~6.9–7.2 ppm; pyrrolidinone carbonyl at δ ~170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₁F₂N₃O₃: 402.1582) .
- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacophore?
- Methodological Answer :
- Substituent Variation : Replace difluoromethoxy with trifluoromethoxy or methoxy groups to assess electronic effects .
- Pyrrolidinone Modifications : Introduce methyl or ethyl groups at the 3-position of the pyrrolidinone to probe steric effects .
- Biological Correlation : Use multivariate analysis (e.g., PCA) to link structural changes to activity in enzyme inhibition or cell viability assays .
Q. What computational strategies are effective for predicting binding modes and off-target risks?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets .
- ADMET Prediction : Apply QikProp or SwissADME to estimate permeability (e.g., Caco-2), cytochrome P450 inhibition, and hERG liability .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns simulations in GROMACS) to identify critical hydrogen bonds .
Q. How can researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. intravenous), plasma protein binding, and metabolic clearance in rodents .
- Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Key Challenges and Solutions
- Synthetic Scalability : Batch-to-batch variability in urea coupling requires strict moisture control .
- Metabolic Instability : Introduce deuterium at labile positions (e.g., pyrrolidinone methyl groups) to prolong half-life .
- Off-Target Effects : Use proteome-wide affinity pulldown assays to identify unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
